11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine
Overview
Description
11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a piperazine ring linked to two dibenzodiazepine moieties, each substituted with a chlorine atom
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of various conditions, indicating a broad range of potential targets .
Mode of Action
It is synthesized by treating the appropriate chloroacetyl- or bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives in ethanolic sodium ethoxide at reflux .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, which include anticancer, anti-viral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
Biochemical Analysis
Biochemical Properties
11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in drug metabolism. This compound interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways and potential accumulation of the parent drug or its metabolites .
Cellular Effects
The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the function of neuronal cells by interacting with neurotransmitter receptors, potentially altering synaptic transmission and neuronal excitability. Additionally, it may affect the expression of genes involved in drug metabolism and stress response pathways .
Molecular Mechanism
At the molecular level, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine exerts its effects through binding interactions with specific biomolecules. This includes the inhibition of cytochrome P450 enzymes, which can lead to decreased metabolism of clozapine and other drugs. The compound may also interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperature and light exposure. Long-term effects on cellular function include potential alterations in gene expression and enzyme activity, which may persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects observed in studies indicate that there is a critical concentration above which adverse effects become pronounced .
Metabolic Pathways
11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. These pathways include oxidative demethylation and hydroxylation reactions, which convert the compound into more hydrophilic metabolites for excretion. The interaction with specific enzymes, such as CYP3A4 and CYP2D6, can influence the metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is transported and distributed through passive diffusion and active transport mechanisms. Transporters such as P-glycoprotein may play a role in its cellular uptake and efflux, affecting its localization and accumulation in specific tissues, including the liver and brain .
Subcellular Localization
The subcellular localization of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is influenced by targeting signals and post-translational modifications. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the plasma membrane, where it may affect neurotransmitter receptors. These localizations are critical for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine typically involves multiple steps:
Formation of the Dibenzodiazepine Core: The initial step involves the synthesis of the dibenzodiazepine core. This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and ortho-dihalides, under high-temperature conditions.
Chlorination: The dibenzodiazepine core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Piperazine Coupling: The final step involves the coupling of the chlorinated dibenzodiazepine with piperazine. This is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.
Coupling Reactions: The piperazine ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study the function of specific biological pathways and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,f][1,4]-thiazepine
- 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-oxazepine
Uniqueness
Compared to similar compounds, 11,11’-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl2N6/c31-19-9-11-25-27(17-19)35-29(21-5-1-3-7-23(21)33-25)37-13-15-38(16-14-37)30-22-6-2-4-8-24(22)34-26-12-10-20(32)18-28(26)36-30/h1-12,17-18,33-34H,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKXLZQFLSYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5=NC6=C(C=CC(=C6)Cl)NC7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373007 | |
Record name | 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263366-81-0 | |
Record name | 11,11-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo(b,E)(1,4)diazepine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263366810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11,11-(PIPERAZINE-1,4-DIYL)BIS(8-CHLORO-5H-DIBENZO(B,E)(1,4)DIAZEPINE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI23QM53UB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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